

molecular structure of 10-Chloro-3-decyne

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Compound of Interest

Compound Name: **10-Chloro-3-decyne**

Cat. No.: **B108090**

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An In-depth Technical Guide to the Molecular Structure of **10-Chloro-3-decyne**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the molecular structure of **10-Chloro-3-decyne** (CAS No: 18295-64-2). We will dissect its key architectural features, including the internal alkyne and the primary alkyl chloride moieties, and explore how their interplay dictates the molecule's overall geometry, electronic properties, and spectroscopic signature. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between structure and chemical behavior, grounded in established principles of organic chemistry. The methodologies for structural elucidation via modern spectroscopic techniques are detailed, providing a self-validating framework for researchers. This guide is intended to serve as an authoritative resource for professionals engaged in synthetic chemistry and drug development who may encounter this or structurally related compounds.

Core Molecular Identity

10-Chloro-3-decyne is a bifunctional organic molecule characterized by a ten-carbon backbone. Its structure is defined by two key functional groups: an internal alkyne (carbon-carbon triple bond) located at the C3 position and a chlorine atom at the C10 position.

Property	Value	Source
IUPAC Name	10-chlorodec-3-yne	[1] [2]
Synonyms	3-Decyne, 10-chloro-; 7-Decyn-1-yl Chloride	[1] [2] [3]
CAS Number	18295-64-2	[1] [3]
Molecular Formula	C ₁₀ H ₁₇ Cl	[1] [2] [3]
Molecular Weight	172.7 g/mol	[1] [3]
SMILES	CCC#CCCCCCCCCl	[1] [4]

Architectural Deep Dive: Functional Group Analysis

The molecule's physical and chemical properties are a direct consequence of the hybridization states and electronic effects of its constituent parts. A logical starting point for understanding its structure is to analyze the two primary functional groups.

The Internal Alkyne Moiety (C3-C4)

The defining feature of **10-Chloro-3-decyne** is the carbon-carbon triple bond between C3 and C4.

- Hybridization and Geometry: The C3 and C4 carbon atoms are sp-hybridized. This hybridization results in two unhybridized p-orbitals on each carbon, which overlap to form two pi (π) bonds, constituting the triple bond. The sp-hybridized orbitals are oriented 180° apart, enforcing a linear geometry for the atoms directly attached to the alkyne (C2-C3-C4-C5). This linearity is a critical and rigid constraint on the molecule's three-dimensional conformation.
- Electronic Character: The triple bond is an electron-rich region, making it a potential site for electrophilic addition reactions. However, compared to alkenes, the sp-hybridized carbons of an alkyne are more electronegative due to their higher s-character (50% s-character vs. 33% for sp² carbons). This increased electronegativity draws electron density closer to the carbon nuclei, making the electrons in the π -bonds less available and alkynes generally less reactive towards electrophiles than alkenes.

The Primary Alkyl Chloride (C10)

At the opposite end of the carbon chain, the terminal chlorine atom defines the second key reactive site.

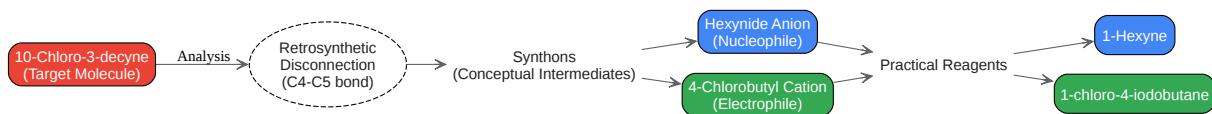
- **Bond Polarity and Inductive Effects:** The chlorine atom is significantly more electronegative than the carbon atom to which it is attached (C10). This disparity creates a polar covalent bond (C-Cl), with a partial negative charge (δ^-) on the chlorine and a partial positive charge (δ^+) on the C10 carbon. This polarization makes the C10 carbon an electrophilic center, susceptible to attack by nucleophiles.
- **Classification:** The halogen is attached to a carbon that is bonded to only one other carbon atom, classifying it as a primary (1°) alkyl halide.^[5] This classification is crucial for predicting its reactivity, as primary alkyl halides are highly amenable to nucleophilic substitution reactions, particularly via the S_N2 mechanism.^{[6][7]}

Caption: Molecular structure of **10-Chloro-3-decyne** highlighting key functional groups.

Structure-Reactivity Relationship: A Synthesis Perspective

Understanding a molecule's structure is intrinsically linked to understanding how it is formed. The structure of **10-Chloro-3-decyne** strongly suggests a synthetic route based on the alkylation of a terminal alkyne, a cornerstone reaction in organic synthesis.^{[6][7][8]}

This retrosynthetic analysis provides profound insight into the molecule's connectivity. The C-C bond between C4 and C5 is a logical point of disconnection. This approach suggests that the molecule can be synthesized from a smaller terminal alkyne (1-hexyne) and a halogenated electrophile (1-chloro-4-iodobutane or similar).



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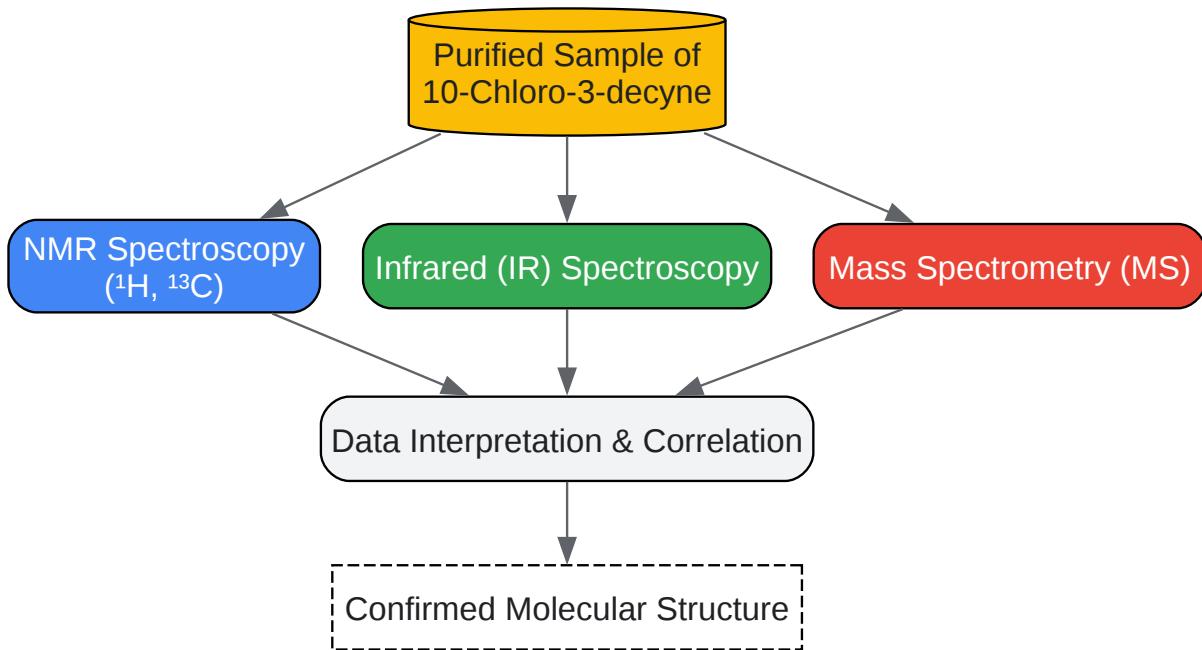
Caption: Retrosynthetic analysis of **10-Chloro-3-decyne**.

The forward synthesis would involve deprotonating a terminal alkyne with a strong base like sodium amide (NaNH_2) to form a highly nucleophilic acetylid anion.[6] This anion then attacks the electrophilic carbon of a primary alkyl halide in an $\text{S}_{\text{n}}2$ reaction, forming the new carbon-carbon bond.[7] The choice of a primary alkyl halide is critical to ensure substitution predominates over elimination.[6][7]

Experimental Verification of Molecular Structure

The theoretical structure must be confirmed through empirical data. Spectroscopic methods provide the necessary evidence to verify the connectivity and functional groups present in **10-Chloro-3-decyne**.

Workflow for Structural Elucidation

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Caption: Standard workflow for spectroscopic structure determination.

Expected Spectroscopic Signatures

The following protocols outline the expected outcomes from standard spectroscopic analyses. PubChem indicates the availability of IR and Raman spectral data for this compound.[\[2\]](#)

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of purified **10-Chloro-3-decyne** in ~0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Analysis:
 - C10-H₂: A triplet signal expected around 3.5 ppm, deshielded by the adjacent chlorine atom.
 - C2-H₂ and C5-H₂: Signals expected in the range of 2.1-2.4 ppm, characteristic of protons adjacent to an alkyne.
 - Alkyl Chain (C6-C9)-H₂: A complex multiplet region between 1.4-1.8 ppm.
 - C1-H₃: A triplet signal around 1.0 ppm.
- ^{13}C NMR Analysis:
 - Alkyne Carbons (C3, C4): Two distinct signals in the range of 70-90 ppm.
 - C10: A signal around 45 ppm, deshielded by the chlorine.
 - Alkyl Carbons: Signals in the typical aliphatic region of 13-32 ppm.

Protocol 2: Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
- Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
- Key Vibrational Frequencies:
 - C-H Stretch (sp^3): A series of peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).

- C≡C Stretch: A weak to medium intensity peak in the range of 2100-2260 cm^{-1} . This peak may be weak for a symmetrically substituted internal alkyne, but the asymmetry in this molecule should allow for its observation.
- C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm^{-1} .

Protocol 3: Mass Spectrometry (MS)

- Sample Ionization: Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Analysis:
 - Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at $\text{m/z} \approx 172$.
[\[2\]](#)
 - Isotope Pattern: A crucial piece of evidence is the presence of an $(\text{M}+2)^+$ peak with an intensity that is approximately one-third of the M^+ peak. This characteristic $\text{M}/(\text{M}+2)$ ratio of ~3:1 is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes).

Conclusion

The molecular structure of **10-Chloro-3-decyne** is a compelling example of how distinct functional groups—an internal alkyne and a primary alkyl chloride—coexist and define a molecule's overall character. The rigid, linear geometry imposed by the sp-hybridized carbons of the alkyne contrasts with the flexible aliphatic chain, while the polarized C-Cl bond introduces a key electrophilic site. This bifunctional nature makes it a potentially versatile building block in organic synthesis. The structural features discussed herein are readily verifiable through a systematic application of standard spectroscopic techniques, providing a robust framework for its identification and use in research and development.

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